molecular formula C17H19NS2 B8354195 11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin

Cat. No. B8354195
M. Wt: 301.5 g/mol
InChI Key: LIABTKMSNBPDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431808

Procedure details

A solution of 3.10 g 11H-dibenzo(b,e)-1,4-dithiepin (of example 14, reference given) in 50 ml of ether was stirred and treated dropwise with 10 ml of 15% n-butyllithium solution in hexane for 15 minutes in a nitrogen atmosphere. The mixture was stirred for another 30 minutes at room temperature. It was then treated dropwise with 10 ml of 3-dimethylaminopropyl chloride, the mixture stirred for 4 hours and washed with water. The basic product was then extracted with dilute hydrochloric acid, the acid layer made alkaline with aqueous ammonia and the base extracted with ether. Processing of the extract yielded 3.7 g for oily base which was chromatographed on a column of 200 g neutral of aluminium oxide (activity II). A small amount of less polar impurities was initially eluted with benzene which then eluted 2.89 g of a homogeneous oily base which was converted by neutralization with oxalic acid to the hydrogen oxalate, m.p. 181°-182° C. (ethanol).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C[CH2:4][CH:5]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[S:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2.C([Li])CCC.[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29]CCl>CCOCC.CCCCCC>[CH3:26][N:27]([CH3:32])[CH2:28][CH2:29][CH2:4][CH:5]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[S:8][C:7]2[CH:16]=[CH:17][CH:18]=[CH:19][C:6]1=2

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CN(CCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(CCCCl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The basic product was then extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the base extracted with ether
CUSTOM
Type
CUSTOM
Details
Processing of the extract yielded 3.7 g for oily base which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a column of 200 g neutral of aluminium oxide (activity II)
WASH
Type
WASH
Details
A small amount of less polar impurities was initially eluted with benzene which
WASH
Type
WASH
Details
then eluted 2.89 g of a homogeneous oily base which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN(CCCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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